N-Desmethyl Dapoxetine HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

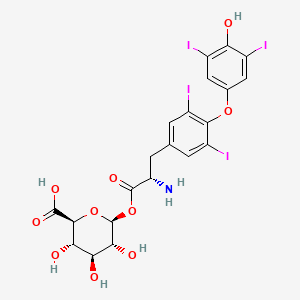

“N-Desmethyl Dapoxetine Hydrochloride” is a synthetic compound derived from Dapoxetine . Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used as a treatment for premature ejaculation . The chemical name for “N-Desmethyl Dapoxetine Hydrochloride” is (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride .

Synthesis Analysis

The synthesis of “N-Desmethyl Dapoxetine Hydrochloride” can be achieved through various methods, including demethylation and hydrogenation . The process involves resolving racemic dapoxetine with a chiral acid to obtain the salt of the chiral acid and (+)-dapoxetine .Molecular Structure Analysis

The molecular formula for “N-Desmethyl Dapoxetine Hydrochloride” is C20H21NO : HCl . The molecular weight is 291.4 : 36.5 . The SMILES representation is CNC@HCCOC2=CC=CC3=C2C=CC=C3.Cl .Chemical Reactions Analysis

“N-Desmethyl Dapoxetine Hydrochloride” is primarily biotransformed to its mono-desmethyl analogue . An N-oxide metabolite is also formed, as well as the N,N-didesmethyl metabolite, although to a minor degree .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Desmethyl Dapoxetine Hydrochloride” include a molecular formula of C20H21NO : HCl and a molecular weight of 291.4 : 36.5 . It is a white crystalline powder.Wissenschaftliche Forschungsanwendungen

Behandlung von Entzündungen

“N-Desmethyl Dapoxetine HCl”, auch bekannt als Dapoxetine HCl, wurde bei der Entwicklung eines neuartigen transdermalen Arzneimittelverabreichungssystems zur Behandlung von Entzündungen eingesetzt {svg_1}. Dieses System, bekannt als “Nanovesikel-transdermales Gel” (NVTG), wurde so konzipiert, dass es ausgeglichen, austauschbar und für den Patienten nicht beeinträchtigend ist {svg_2}. Die NVTG-Formulierung, die mit Dapoxetine HCl beladen ist, zeigte vielversprechende Ergebnisse bei der Hemmung von Entzündungen und bietet neue Möglichkeiten zur Schaffung neuartiger therapeutischer Modalitäten für Patienten mit Entzündungen und weniger Nebenwirkungen {svg_3}.

Behandlung von vorzeitiger Ejakulation

Dapoxetine ist ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI), der zur Behandlung von vorzeitiger Ejakulation (PE) bei Männern entwickelt wurde {svg_4}. Der genaue Mechanismus der Ejakulationsverzögerung ist nicht vollständig geklärt, einschließlich der genauen Rolle, die die Serotonin-Wiederaufnahmehemmung bei diesem Prozess spielt {svg_5}.

Metabolismusstudie

Untersuchungen des NADPH-abhängigen Metabolismus von Dapoxetine unter Verwendung menschlicher und tierischer Lebermikrosomen zeigen, dass Dapoxetine hauptsächlich in sein Mono-Desmethyl-Analogon umgewandelt wird {svg_6}. Ein N-Oxid-Metabolit wird ebenfalls gebildet, sowie der N,N-Didesmethyl-Metabolit, allerdings in geringerem Umfang {svg_7}.

Wirkmechanismus

The mechanism of action of “N-Desmethyl Dapoxetine Hydrochloride” is thought to be related to the inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity . This is similar to its parent compound, Dapoxetine, which functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-Desmethyl Dapoxetine Hydrochloride interacts with various enzymes and proteins in the body. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . This interaction with the CYP3A4 enzyme is a key aspect of its biochemical role.

Cellular Effects

In cells, Dapoxetine and its metabolites, including N-Desmethyl Dapoxetine Hydrochloride, have been shown to bind onto the human transcript of the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters . This suggests that N-Desmethyl Dapoxetine Hydrochloride may influence cell function by modulating the reuptake of these neurotransmitters.

Molecular Mechanism

Dapoxetine acts by inhibiting the reuptake of serotonin in the central nervous system, which is thought to delay ejaculation. N-Desmethyl Dapoxetine Hydrochloride might possess a similar effect but with potentially reduced potency compared to Dapoxetine.

Temporal Effects in Laboratory Settings

It is known that Dapoxetine is biotransformed primarily to its mono-desmethyl analogue

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Desmethyl Dapoxetine Hydrochloride in animal models. Dapoxetine has been studied in animal models of depression, where it was administered at a dose of 1.0 mg/kg

Metabolic Pathways

N-Desmethyl Dapoxetine Hydrochloride is involved in the metabolic pathway of Dapoxetine. It is formed through N-desmethylation of Dapoxetine by the liver enzyme CYP3A4 . Further metabolism of N-Desmethyl Dapoxetine Hydrochloride can occur to form other inactive metabolites .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethyl Dapoxetine HCl involves the reduction of Dapoxetine HCl to form N-Desmethyl Dapoxetine HCl.", "Starting Materials": ["Dapoxetine HCl"], "Reaction": [ "Step 1: Dapoxetine HCl is dissolved in a suitable solvent such as methanol.", "Step 2: Sodium borohydride is added to the solution and the mixture is stirred at a suitable temperature for a specific time.", "Step 3: The reaction mixture is then quenched with the addition of a suitable acid such as hydrochloric acid.", "Step 4: The resulting precipitate is filtered and washed with a suitable solvent such as water.", "Step 5: The product is then dried under vacuum to obtain N-Desmethyl Dapoxetine HCl as a white solid." ] } | |

CAS-Nummer |

157166-71-7 |

Molekularformel |

C20H22ClNO |

Molekulargewicht |

327.86 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

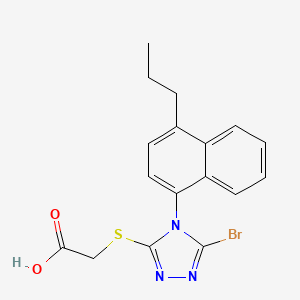

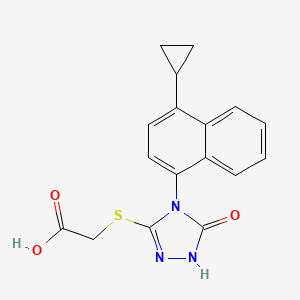

![2-[[5-Bromo-4-(1-cyclopropylnaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B601855.png)